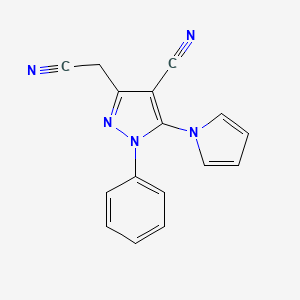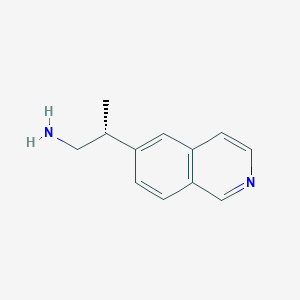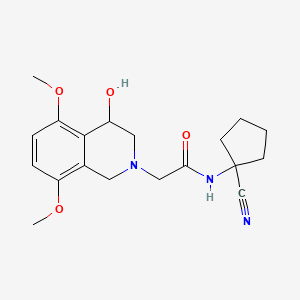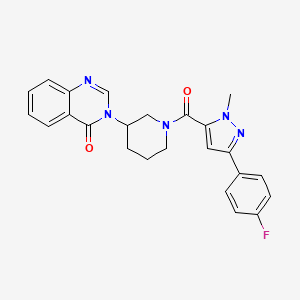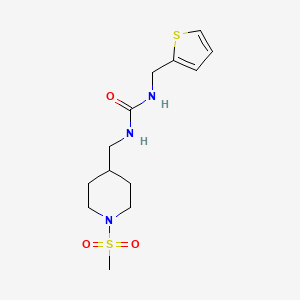
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MP-470, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was originally developed by SuperGen Inc., a pharmaceutical company that focused on the development of oncology drugs. MP-470 has been shown to have a wide range of effects on cancer cells, including inhibition of DNA damage repair pathways, induction of apoptosis, and inhibition of angiogenesis.
Mécanisme D'action
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its anti-cancer effects through several mechanisms. It has been shown to inhibit DNA damage repair pathways, which can lead to increased sensitivity to radiation and chemotherapy. This compound also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several key proteins involved in DNA damage repair, including ATM, ATR, and DNA-PK. This compound has also been shown to inhibit the activity of several proteins involved in angiogenesis, including VEGFR2, PDGFRβ, and c-Met. Additionally, this compound has been shown to induce the expression of several pro-apoptotic proteins, including Bax and Bak.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is that it has been extensively studied in preclinical models, and has shown promising results in both in vitro and in vivo studies. Additionally, this compound has been shown to enhance the effectiveness of radiation therapy and chemotherapy, which could potentially lead to improved outcomes for cancer patients. One limitation of this compound is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not well established.
Orientations Futures
There are several future directions for research on 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the effectiveness of radiation therapy and chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, further research is needed to establish the safety and efficacy of this compound in clinical trials, and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves several steps, beginning with the reaction between piperidine and 4-chlorobenzaldehyde to form 1-(4-chlorobenzyl)piperidine. This compound is then reacted with methylsulfonyl chloride to form 1-(4-chlorobenzyl)-4-methylsulfonylpiperidine. The final step involves the reaction between this compound and 2-thiophenemethylisocyanate to form this compound.
Applications De Recherche Scientifique
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma. This compound has been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies, and has also been shown to have activity against cancer stem cells.
Propriétés
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQFFRPDFDCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


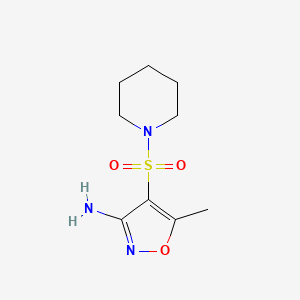
![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)
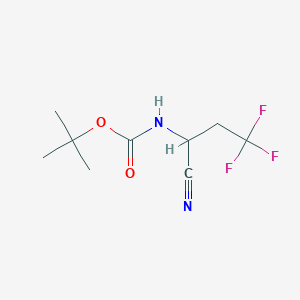
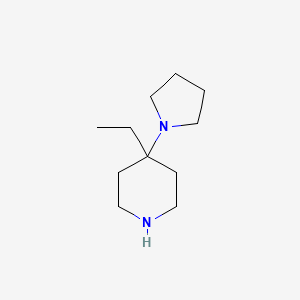

![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
